(4-Propoxybenzyl)amine
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Overview
Description
(4-Propoxybenzyl)amine is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . It is characterized by a benzylamine structure with a propoxy group attached to the para position of the benzene ring. This compound is utilized extensively in scientific research, particularly in the fields of drug synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Propoxybenzyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-propoxybenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Propoxybenzyl chloride
Reagent: Ammonia or a primary amine
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate
Product: this compound
Another method involves the reduction of 4-propoxybenzyl nitro compound using a reducing agent such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4-Propoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylamine moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
(4-Propoxybenzyl)amine has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of (4-Propoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(4-Propoxybenzyl)amine can be compared with other benzylamine derivatives, such as:
(4-Methoxybenzyl)amine: Similar structure but with a methoxy group instead of a propoxy group. It has different lipophilicity and reactivity.
(4-Ethoxybenzyl)amine: Contains an ethoxy group, leading to variations in its chemical and biological properties.
(4-Butoxybenzyl)amine: Features a butoxy group, which affects its solubility and interaction with biological targets
The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-propoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBILQKHLZVEMQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426807 |
Source
|
Record name | (4-propoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21244-33-7 |
Source
|
Record name | (4-propoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-propoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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